N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide
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Overview
Description
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide is a compound of interest in various scientific fields due to its unique structural properties. This compound features a tetrahydropyran ring, an amine group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amine group: This step often involves reductive amination or other amine introduction techniques.
Attachment of the acrylamide moiety: This is usually done through amidation reactions, where an acrylamide group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide: Unique due to its specific combination of functional groups.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of a tetrahydropyran ring, an amine group, and an acrylamide moiety. This combination allows for versatile chemical reactivity and a wide range of applications in various scientific fields.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-[(3S,4S)-3-aminooxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-8(11)10-7-3-4-12-5-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
JAPDAPOJEFHXOF-RQJHMYQMSA-N |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCOC[C@H]1N |
Canonical SMILES |
C=CC(=O)NC1CCOCC1N |
Origin of Product |
United States |
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